molecular formula C20H19BrN6O B10960986 N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10960986
M. Wt: 439.3 g/mol
InChI Key: NMAXNSVHUABJQE-UHFFFAOYSA-N
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Description

N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a bromine atom, and a carboxamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromine atom through a halogenation reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibits unique properties due to the presence of the bromine atom. This halogen atom can influence the compound’s reactivity, stability, and biological activity, making it a distinct and valuable subject for research.

Properties

Molecular Formula

C20H19BrN6O

Molecular Weight

439.3 g/mol

IUPAC Name

N-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H19BrN6O/c1-12-8-17(18-13(2)25-26(3)19(18)23-12)20(28)24-16-6-4-14(5-7-16)10-27-11-15(21)9-22-27/h4-9,11H,10H2,1-3H3,(H,24,28)

InChI Key

NMAXNSVHUABJQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC=C(C=C3)CN4C=C(C=N4)Br

Origin of Product

United States

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